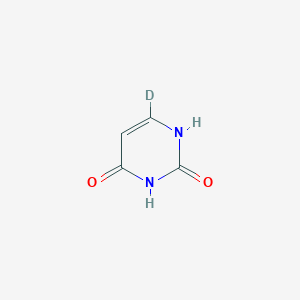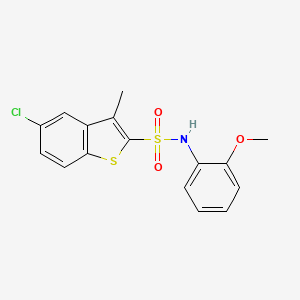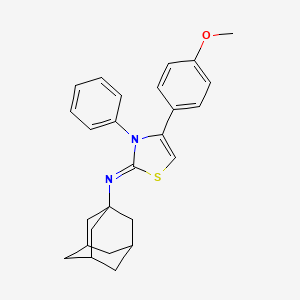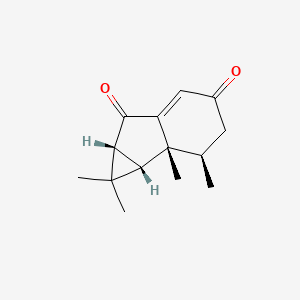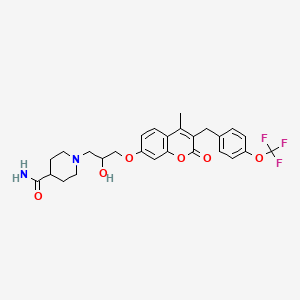
Ebov/marv-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebov/marv-IN-3 is a potent inhibitor of Ebola virus (EBOV) and Marburg virus (MARV), both of which are members of the Filoviridae family. These viruses cause severe hemorrhagic fever in humans and non-human primates, with high mortality rates. This compound has shown significant antiviral activity by targeting the viral glycoproteins, making it a promising candidate for therapeutic development .
Preparation Methods
The synthesis of Ebov/marv-IN-3 involves a combination of structure-based design, selection of expression systems, and purification methods to produce uniform and stable glycoprotein trimers. The synthetic route typically includes the following steps:
Structure-Based Design: Designing the compound based on the structure of the viral glycoproteins.
Expression System Selection: Choosing an appropriate expression system to produce the glycoproteins.
Purification: Using purification methods to obtain uniform and stable glycoprotein trimers
Chemical Reactions Analysis
Ebov/marv-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its antiviral properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions may be used to modify the compound’s structure to enhance its antiviral activity.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically modified versions of the original compound with altered antiviral properties .
Scientific Research Applications
Ebov/marv-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used in the study of viral glycoproteins and their interactions with inhibitors.
Biology: Helps in understanding the mechanisms of viral entry and replication.
Medicine: Potential therapeutic agent for treating infections caused by EBOV and MARV.
Industry: Used in the development of antiviral drugs and vaccines
Mechanism of Action
Ebov/marv-IN-3 exerts its effects by binding to the hydrophobic pocket close to the EBOV Y517 residue. This binding inhibits the entry of the virus into host cells by blocking the interaction between the viral glycoprotein and the host cell receptors. The compound targets the viral glycoproteins, preventing the virus from successfully infecting the host cells .
Comparison with Similar Compounds
Ebov/marv-IN-3 is unique in its ability to inhibit both EBOV and MARV. Similar compounds include:
Toremifene: An entry inhibitor that binds to the internal fusion loop region of the Ebola virus glycoprotein.
Imipramine: Another entry inhibitor that targets the HR2 domain of the Marburg virus glycoprotein.
Paroxetine: A small molecule that inhibits viral entry by increasing drug exposure in the lysosome
These compounds share similar mechanisms of action but differ in their specific targets and efficacy against different filoviruses.
Properties
Molecular Formula |
C27H29F3N2O6 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
1-[2-hydroxy-3-[4-methyl-2-oxo-3-[[4-(trifluoromethoxy)phenyl]methyl]chromen-7-yl]oxypropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H29F3N2O6/c1-16-22-7-6-21(36-15-19(33)14-32-10-8-18(9-11-32)25(31)34)13-24(22)37-26(35)23(16)12-17-2-4-20(5-3-17)38-27(28,29)30/h2-7,13,18-19,33H,8-12,14-15H2,1H3,(H2,31,34) |
InChI Key |
JZHFBYJXKDDCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC(CC3)C(=O)N)O)CC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



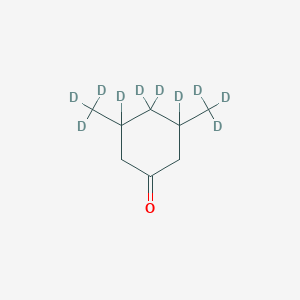
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
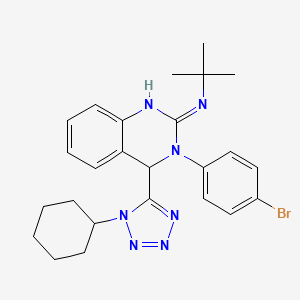
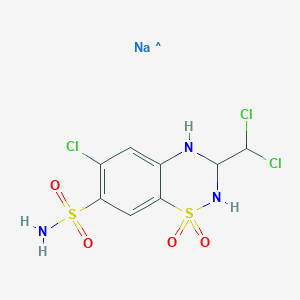
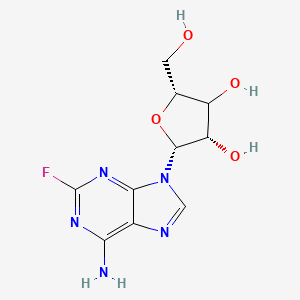

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
